molecular formula C20H10Br4Na2O10S2 B1263046 Bromsulfalein

Bromsulfalein

Cat. No. B1263046
M. Wt: 840 g/mol
InChI Key: JCQQYCBIUZSTMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

A phenolphthalein that is used as a diagnostic aid in hepatic function determination.

Scientific Research Applications

Transport Mechanism Studies

Bromsulfalein has been instrumental in studying the transport mechanisms of various membrane carriers in both animal and plant preparations. It serves as a marker for understanding the functionality of bilitranslocase, a transporter expressed in rat liver and involved in the transport of bilirubin and flavonoids. A spectrophotometric assay using BSP allows for the measurement of transport activity, enabling the screening of potential transporter substrates and understanding transporter-substrate interactions. This assay has facilitated the discovery of homologues of bilitranslocase in plants, broadening our understanding of flavonoid transport across species (Passamonti et al., 2010).

Environmental and Toxicological Applications

Bromsulfalein has also found applications in environmental science, particularly in studies focusing on the atmospheric chemistry of certain compounds. For instance, research on the tropospheric chemistry of dimethylsulfide (DMS) has utilized BSP to understand the impact of bromide on DMS oxidation, revealing significant insights into the global sulfur cycle and its interactions with atmospheric chemistry (Khan et al., 2016). Another study explored the role of bromine in the degradation of methyl bromide, a fumigant with potential ozone-depleting effects, highlighting the catalytic action of bromide in transforming methyl bromide into less harmful products (Yang et al., 2015).

properties

Product Name

Bromsulfalein

Molecular Formula

C20H10Br4Na2O10S2

Molecular Weight

840 g/mol

InChI

InChI=1S/C20H10Br4O10S2.2Na/c21-15-13-14(16(22)18(24)17(15)23)20(34-19(13)27,7-1-3-9(25)11(5-7)35(28,29)30)8-2-4-10(26)12(6-8)36(31,32)33;;/h1-6,25-26H,(H,28,29,30)(H,31,32,33);;

InChI Key

JCQQYCBIUZSTMD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2(C3=C(C(=C(C(=C3Br)Br)Br)Br)C(=O)O2)C4=CC(=C(C=C4)O)S(=O)(=O)O)S(=O)(=O)O)O.[Na].[Na]

synonyms

Bromosulfophthalein
Bromosulphthalein
Bromsulphalein
Bromthalein
Disodium, Sulfobromophthalein
Sodium, Sulfobromophthalein
Sulfobromophthalein
Sulfobromophthalein Disodium
Sulfobromophthalein Sodium
Tetrabromsulphthalein

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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